2-Chlorobenzoic Acid-d4 2-Chlorobenzoic Acid-d4 The toxicity of halogenated benzoic acids was found to be directly related to the compound's hydrophobicity. Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata. This is the labelled analog.

Brand Name: Vulcanchem
CAS No.: 1219795-28-4
VCID: VC0121220
InChI: InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D
SMILES: C1=CC=C(C(=C1)C(=O)O)Cl
Molecular Formula: C7H5ClO2
Molecular Weight: 160.589

2-Chlorobenzoic Acid-d4

CAS No.: 1219795-28-4

Cat. No.: VC0121220

Molecular Formula: C7H5ClO2

Molecular Weight: 160.589

* For research use only. Not for human or veterinary use.

2-Chlorobenzoic Acid-d4 - 1219795-28-4

Specification

CAS No. 1219795-28-4
Molecular Formula C7H5ClO2
Molecular Weight 160.589
IUPAC Name 2-chloro-3,4,5,6-tetradeuteriobenzoic acid
Standard InChI InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D
Standard InChI Key IKCLCGXPQILATA-RHQRLBAQSA-N
SMILES C1=CC=C(C(=C1)C(=O)O)Cl

Introduction

Physical and Chemical Properties

Molecular Structure and Formula

2-Chlorobenzoic acid-d4 has the molecular formula C₇HD₄ClO₂, indicating the presence of seven carbon atoms, one hydrogen atom, four deuterium atoms, one chlorine atom, and two oxygen atoms . The structure features a benzene ring with a carboxylic acid group (-COOH) and a chlorine atom at position 2, while the positions 3, 4, 5, and 6 of the benzene ring contain deuterium atoms instead of hydrogen . The exact mass of the compound is reported as 160.023 g/mol, while its molecular weight is 160.591 g/mol .

Physical FormTemperatureStability Period
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C6 months
In solvent-20°C1 month

Analytical Characteristics

SourceTotal Isotopic Purityd0 (%)d1 (%)d2 (%)d3 (%)d4 (%)
Source 1 97.8%Not specified0.49%1.43%4.49%93.58%
Source 2 98.8%0.05%0.03%0.04%4.42%95.46%

Analytical Methods for Characterization

Several analytical techniques are employed to characterize 2-chlorobenzoic acid-d4 and confirm its structure, purity, and isotopic enrichment. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure and determine isotopic purity . The deuterium substitution results in characteristic spectral patterns that differ from the non-deuterated analog.

  • Liquid Chromatography-Mass Spectrometry (LCMS): This technique is employed to determine purity and confirm the molecular structure .

  • Elemental Analysis: Used to verify the elemental composition of the compound, with results typically showing conformity to the expected percentages of carbon, hydrogen, and other elements .

Comparative Analysis with Non-deuterated Analog

The deuterated compound differs from its non-deuterated counterpart primarily in its molecular weight and spectroscopic properties. While 2-chlorobenzoic acid has a molecular weight of 156.566 g/mol, the deuterated version has a higher molecular weight of 160.591 g/mol due to the replacement of four hydrogen atoms with deuterium atoms . The chemical behaviors of both compounds are similar, but the deuterated version exhibits different spectroscopic properties, particularly in NMR experiments, making it valuable as an internal standard in analytical chemistry .

Applications and Research Findings

Role in Pharmaceutical Research

Deuterium-labeled compounds, including 2-chlorobenzoic acid-d4, play a crucial role in pharmaceutical research, particularly in drug metabolism and pharmacokinetic studies . The substitution of hydrogen with deuterium can significantly affect the metabolic stability of compounds due to the kinetic isotope effect, where carbon-deuterium bonds are more resistant to enzymatic cleavage compared to carbon-hydrogen bonds . This property makes deuterated compounds valuable tools for studying drug metabolism pathways and developing drugs with improved metabolic profiles .

Use as an Internal Standard in Analytical Chemistry

2-Chlorobenzoic acid-d4 serves as an internal standard in analytical methods, particularly in quantitative nuclear magnetic resonance (qNMR) experiments . In qNMR, deuterated compounds are used as internal standards because they provide distinct signals that do not overlap with the signals of the analyte, allowing for accurate quantitation . The BIPM (Bureau International des Poids et Mesures) has documented the use of deuterated compounds in qNMR internal standard reference data, highlighting their importance in analytical chemistry .

Impact of Deuteration on Pharmacokinetics

Research has shown that deuteration can significantly impact the pharmacokinetic properties of compounds . The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolic processes that involve breaking these bonds, potentially leading to increased half-life and bioavailability of deuterated compounds . This phenomenon has led to increased interest in developing deuterated versions of existing drugs to improve their pharmacokinetic profiles and reduce metabolism-related side effects .

Synthesis and Production

Quality Control and Specifications

Quality control for 2-chlorobenzoic acid-d4 involves several analytical tests to ensure product conformity with specifications. These tests include:

  • Appearance: The product should appear as a white to off-white solid .

  • NMR Analysis: ¹H NMR and ¹³C NMR spectra should conform to the expected structure .

  • LCMS Analysis: To confirm structure and determine purity, typically requiring ≥98% purity .

  • Isotopic Purity: Mass spectrometry is used to determine the isotopic distribution, with specifications typically requiring >95% isotopic purity .

  • Elemental Analysis: To verify the elemental composition, with results expected to conform to theoretical percentages .

Table 3: Quality Control Specifications for 2-Chlorobenzoic Acid-d4

Test ParameterSpecificationTypical Result
AppearanceWhite to off-white solidConforms
HPLC Purity≥98%99.79%
Isotopic Purity>95%97.8-98.8%
NMR AnalysisConforms to structureConforms
MS AnalysisConforms to structureConforms
Elemental AnalysisConforms to theoreticalConforms

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